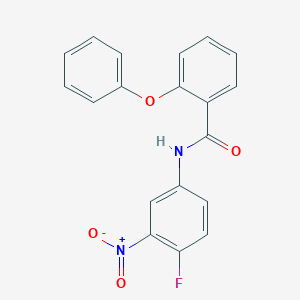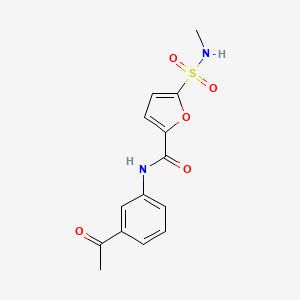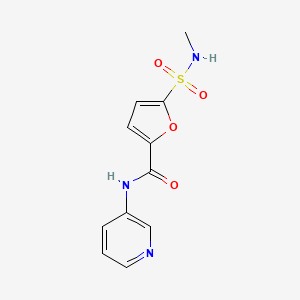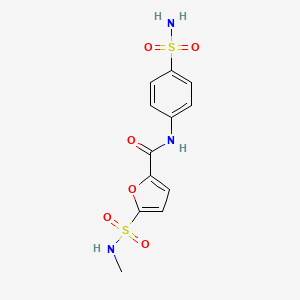![molecular formula C17H15N3O B6577670 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1209363-08-5](/img/structure/B6577670.png)
2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, agrochemistry, and coordination chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group.
Orientations Futures
The future research directions for “2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” could involve exploring its potential biological activities, given the known activities of many pyrazole derivatives . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties.
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives have a wide range of biological activities and are present in several marketed molecules . For instance, some pyrazole compounds have been found to inhibit tyrosine kinase , a key enzyme involved in signal transduction pathways and cell cycle control.
Mode of Action
Pyrazole derivatives are known to interact with their targets, such as enzymes or receptors, leading to changes in cellular processes . For instance, if the compound acts as a tyrosine kinase inhibitor, it would prevent the phosphorylation of tyrosine residues in proteins, disrupting signal transduction pathways and potentially inhibiting cell proliferation .
Biochemical Pathways
If we consider its potential role as a tyrosine kinase inhibitor, it could affect pathways such as the mapk/erk pathway or the pi3k/akt pathway, which are involved in cell growth, proliferation, and survival .
Result of Action
If it acts as a tyrosine kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .
Analyse Biochimique
Biochemical Properties
Similar compounds have been found to interact with enzymes and proteins
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It would be interesting to investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide are not well-characterized. It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
The synthesis of 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the reaction of a substituted aniline with a pyrazole derivative under specific conditions. One common method involves the use of triethylamine and chloroacetyl chloride in dichloromethane as the solvent . The reaction is carried out under an ice-water bath to control the temperature and ensure the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Applications De Recherche Scientifique
2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal agent . In medicine, it is explored for its potential therapeutic effects in treating various diseases. In industry, it is used in the development of agrochemicals and other industrial products.
Comparaison Avec Des Composés Similaires
2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can be compared with other similar compounds, such as other pyrazole derivatives. Similar compounds include 1-phenyl-3-methyl-5-pyrazolone, 3,5-dimethylpyrazole, and 4-phenyl-1H-pyrazole . What sets this compound apart is its unique combination of a pyrazole ring and a benzamide moiety, which may confer distinct biological activities and chemical properties.
Propriétés
IUPAC Name |
2-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-4-2-3-5-15(12)17(21)19-14-8-6-13(7-9-14)16-10-11-18-20-16/h2-11H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXAAMOAOAFOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)



![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6577639.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577647.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)
![3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577676.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577682.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)
